molecular formula C12H12N2O2S B2760769 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid CAS No. 878081-71-1

2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid

Cat. No.: B2760769
CAS No.: 878081-71-1
M. Wt: 248.3
InChI Key: HNSLDVWPWSNNMO-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the methylamino and phenyl groups. One common method involves the reaction of α-bromoacetophenone with thiourea to form the thiazole ring, followed by methylation and subsequent introduction of the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.

Scientific Research Applications

2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the methylamino and acetic acid groups, resulting in different biological activity.

    4-Methylthiazole: Contains a methyl group on the thiazole ring but lacks the phenyl and acetic acid groups.

    Thiazole-4-carboxylic acid: Contains a carboxylic acid group on the thiazole ring but lacks the phenyl and methylamino groups.

Uniqueness

2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylamino group enhances its potential for hydrogen bonding and interaction with biological targets, while the phenyl group contributes to its hydrophobic character and ability to interact with aromatic residues in proteins.

Properties

IUPAC Name

2-[2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-13-12-14-11(8-5-3-2-4-6-8)9(17-12)7-10(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSLDVWPWSNNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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